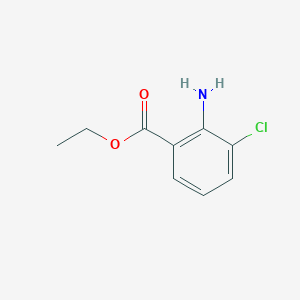

Ethyl 2-amino-3-chlorobenzoate

Description

Contextualization within Halogenated Benzoate (B1203000) Esters Research

Halogenated benzoate esters are a broad class of compounds that have been extensively studied for their diverse applications. The introduction of halogen atoms onto the benzoate scaffold can significantly alter the electronic properties and reactivity of the molecule. researchgate.netacs.org This can lead to enhanced biological activity or provide a handle for further synthetic transformations, such as cross-coupling reactions. nih.govnih.gov Research in this area has focused on developing efficient methods for the synthesis of these compounds and exploring their potential in various fields, including pharmaceuticals and materials science. google.comorganic-chemistry.org

The study of halogenated benzoate esters has revealed that the position and nature of the halogen substituent can have a profound impact on the compound's properties. For instance, the presence of electron-withdrawing groups, like chlorine, can influence the acidity of the corresponding benzoic acid and the reactivity of the ester. researchgate.net This understanding is crucial for designing synthetic routes that selectively target specific positions on the aromatic ring.

Significance as a Synthetic Intermediate in Contemporary Organic Chemistry

Ethyl 2-amino-3-chlorobenzoate serves as a crucial intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. guidechem.com The amino group can be readily diazotized and replaced, or it can participate in condensation reactions to form nitrogen-containing heterocycles. wikipedia.org The chlorine atom can be substituted through nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. wikipedia.org The ester group can be hydrolyzed to the corresponding carboxylic acid or can be modified through various esterification and amidation reactions. wikipedia.org

This multi-faceted reactivity makes this compound a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials. guidechem.comcaymanchem.com Its structural motif is found in a number of biologically active compounds, highlighting its importance in medicinal chemistry research.

Historical Development and Early Synthetic Utility of Related Chemical Architectures

The parent molecule, anthranilic acid, has a rich history, first being obtained from the degradation of indigo. wikipedia.orgwalshmedicalmedia.com Industrially, it is now produced from phthalic anhydride (B1165640). wikipedia.org The development of synthetic methods for anthranilic acid and its derivatives has been a significant area of research in organic chemistry. nih.govresearchgate.net Early work focused on understanding the reactivity of the amino and carboxylic acid groups and utilizing them to synthesize dyes and other simple organic compounds. core.ac.uk

The introduction of halogen atoms to the anthranilic acid scaffold expanded its synthetic utility. The ability to selectively introduce halogens at different positions on the ring allowed for the synthesis of a wider range of derivatives with tailored properties. orgsyn.orgsigmaaldrich.com The esterification of these halogenated anthranilic acids, leading to compounds like this compound, further enhanced their versatility by protecting the carboxylic acid group and allowing for reactions at other positions. google.comchemicalbook.com The development of related compounds, such as methyl anthranilate, also contributed to the understanding of the chemistry of this class of molecules. wikipedia.orgjmb.or.krchemicalbook.comgoogle.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 63243-75-4 nih.gov | C9H10ClNO2 nih.gov | 199.63 nih.gov |

| Mthis compound | 77820-58-7 chemicalbook.comchemicalbook.com | C8H8ClNO2 chemicalbook.com | 185.61 chemicalbook.com |

| 2-Amino-3-chlorobenzoic acid | 6388-47-2 sigmaaldrich.com | C7H6ClNO2 sigmaaldrich.com | 171.58 |

| Ethyl 2-amino-5-chlorobenzoate | 63243-75-4 nih.gov | C9H10ClNO2 nih.gov | 199.63 nih.gov |

| Ethyl 4-amino-2-chlorobenzoate | 16017-69-9 cymitquimica.com | C9H10ClNO2 cymitquimica.com | 199.63 |

| Mthis compound Dimer | C16H16Cl2N2O4 nih.gov | 371.2 nih.gov | |

| 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene | 50508-60-6 caymanchem.com | C13H12ClNOS caymanchem.com | 265.8 caymanchem.com |

| Ethyl 4-amino-3-methylbenzoate | |||

| Cinnamyl anthranilate |

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

ethyl 2-amino-3-chlorobenzoate |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |

InChI Key |

BPWXFCZIRCXRER-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies Involving Ethyl 2 Amino 3 Chlorobenzoate

Reactions at the Amino Group

The primary aromatic amino group in Ethyl 2-amino-3-chlorobenzoate is a key handle for a wide array of chemical modifications. Its nucleophilic character allows it to participate in diazotization, amidation, acylation, alkylation, and condensation reactions, making it a valuable starting material for the synthesis of diverse and complex molecules, including various heterocyclic systems.

Diazotization Reactions and Subsequent Transformations

The conversion of the primary amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry, opening pathways to introduce a wide range of substituents onto the aromatic ring that are otherwise difficult to install directly. lumenlearning.commasterorganicchemistry.com

The diazotization reaction involves treating a primary aromatic amine, such as this compound, with nitrous acid (HNO₂). organic-chemistry.org Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to prevent the decomposition of the unstable nitrous acid and the resulting diazonium salt. lumenlearning.comorganic-chemistry.org

The mechanism proceeds through several steps:

Protonation of nitrous acid by the strong acid generates the nitrosonium ion (NO⁺), a potent electrophile. masterorganicchemistry.com

The nucleophilic amino group of the aniline (B41778) derivative attacks the nitrosonium ion, forming an N-nitrosamine intermediate. lumenlearning.com

Following a series of proton transfers, the N-nitrosamine tautomerizes to a diazohydroxide. masterorganicchemistry.com

Protonation of the hydroxyl group followed by the elimination of a water molecule yields the highly reactive arenediazonium ion (Ar-N₂⁺). masterorganicchemistry.com

This reaction is highly regioselective, occurring exclusively at the primary amino group. The resulting ethyl 2-chloro-3-(chlorodiazonium)benzoate salt is generally not isolated but used immediately in subsequent reactions. organic-chemistry.orgthieme-connect.de

The diazonium group (-N₂⁺) is an excellent leaving group due to the high stability of the nitrogen gas (N₂) molecule that is liberated upon its departure. masterorganicchemistry.com This allows the aromatic ring to be attacked by a wide variety of nucleophiles.

Sandmeyer Reaction: This classic reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to catalyze the replacement of the diazonium group with the corresponding nucleophile. lumenlearning.com This provides a reliable method for introducing chloro, bromo, and cyano groups onto the aromatic ring. lumenlearning.com The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. lumenlearning.com

Other Displacement Reactions:

Iodination: Aryl iodides can be formed by treating the diazonium salt solution with potassium iodide (KI), often without the need for a copper catalyst. organic-chemistry.org

Fluorination (Balz-Schiemann Reaction): Introduction of a fluorine atom is achieved by first preparing the diazonium tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) using fluoroboric acid (HBF₄). Gentle heating of this salt then results in the formation of the aryl fluoride. lumenlearning.com

Hydroxylation: Heating the aqueous solution of the diazonium salt leads to its replacement by a hydroxyl (-OH) group, yielding a phenol (B47542) derivative. masterorganicchemistry.com

Reduction (Deamination): The amino group can be effectively removed and replaced with a hydrogen atom by treating the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂). lumenlearning.com

| Reaction Type | Reagent(s) | Product Substituent | Typical Reaction Name |

| Chlorination | CuCl / HCl | -Cl | Sandmeyer |

| Bromination | CuBr / HBr | -Br | Sandmeyer |

| Cyanation | CuCN / KCN | -CN | Sandmeyer |

| Iodination | KI | -I | - |

| Fluorination | 1. HBF₄ 2. Heat | -F | Balz-Schiemann |

| Hydroxylation | H₂O, Heat | -OH | - |

| Reduction | H₃PO₂ | -H | Deamination |

Table 1: Common nucleophilic displacement reactions of arenediazonium salts derived from this compound.

Amidation and Sulfonamidation Reactions

The nucleophilic amino group readily reacts with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modifying the properties of a lead compound.

Amidation: The formation of an amide bond can be achieved by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640). The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (e.g., HCl) generated. mdpi.com Direct coupling with a carboxylic acid is also possible using standard peptide coupling reagents.

Sulfonamidation: Similarly, sulfonamides are synthesized by reacting the amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base. nih.govtheses.cz This reaction is a common method for preparing sulfonamide derivatives, a class of compounds with a broad range of biological activities. acs.org

| Reagent | Base/Conditions | Product Type |

| 3-Chlorobenzoyl chloride | Pyridine or Et₃N | Amide |

| Acetic anhydride | Pyridine or Et₃N | Amide (Acetamide) |

| 4-Methoxybenzenesulfonyl chloride | Pyridine or Et₃N | Sulfonamide |

Table 2: Examples of Amidation and Sulfonamidation Reactions.

Alkylation and Acylation of the Amino Moiety

Acylation: This class of reactions involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, with amidation being a primary example. A specific instance involves the reaction with chloroacetyl chloride to yield ethyl 2-amino-3-(2-chloroacetyl)benzoate. nih.gov Acetylation, using acetic anhydride, is another common transformation to protect the amino group or modify its electronic properties. The reactivity of various acylating agents with substrates like methyl 3-aminocrotonate has been studied, providing insights into N- versus C-acylation selectivity, which is influenced by the base and reaction conditions.

Alkylation: The introduction of alkyl groups onto the amino nitrogen (N-alkylation) can be accomplished using alkyl halides. This reaction can sometimes be challenging to control, as monoalkylation can be followed by a second alkylation to yield a tertiary amine. Ortho-alkylation of anilines represents a more specialized transformation. orgsyn.org

| Reagent | Reaction Type | Product Functional Group |

| Chloroacetyl chloride | Acylation | α-chloro acetamide |

| Acetic anhydride | Acylation | Acetamide |

| Methyl iodide | Alkylation | N-methyl or N,N-dimethyl amine |

Table 3: Representative Alkylation and Acylation Reactions.

Condensation Reactions Involving the Amino Group

The primary amino group of this compound can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). researchgate.net These imine intermediates are valuable for the synthesis of heterocyclic rings. For instance, an intramolecular cyclization can lead to the formation of quinoline (B57606) derivatives.

A more complex example is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine. researchgate.net While this typically forms a C-N bond, related methodologies can involve the amino group of one molecule condensing with another functional group. For example, the copper-catalyzed condensation of 2-chlorobenzoic acids with aminothiazoles, followed by an intramolecular cyclization, is used to synthesize fused heterocyclic systems like thiazolo[2,3-b]quinazolin-5-ones. researchgate.net Such strategies highlight the utility of the amino group as a nucleophile in building complex scaffolds.

Reactions at the Chloro Substituent

The chlorine atom on the aromatic ring provides a handle for introducing further molecular diversity through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The chloro group of this compound can be replaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) reaction. The reactivity of the chloro group in SNAr reactions is influenced by the electronic nature of the other substituents on the benzene (B151609) ring. The electron-donating amino group can affect the reaction's feasibility. However, under specific conditions, this reaction can proceed. For example, reaction with sodium ethoxide in ethanol (B145695) can lead to the substitution of the chlorine with an ethoxy group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent of this compound serves as an excellent electrophilic partner in these transformations. kyoto-u.ac.jpuwindsor.ca

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds. For instance, reacting this compound with phenylboronic acid using a suitable palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate would yield ethyl 2-amino-3-phenylbenzoate. The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with less reactive aryl chlorides. mdpi.comnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne, creating a carbon-carbon bond and introducing an alkyne moiety into the molecule. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org For example, the reaction of this compound with phenylacetylene (B144264) under Sonogashira conditions would produce ethyl 2-amino-3-(phenylethynyl)benzoate. nih.govbeilstein-journals.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a strong base. researchgate.netgoogle.com This allows for the introduction of a wide variety of primary and secondary amines at the position of the chloro substituent. For example, coupling this compound with a secondary amine like morpholine (B109124) using a palladium catalyst with a specialized phosphine (B1218219) ligand would yield the corresponding tertiary amine. rsc.org

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the C-H bond at the position ortho to the DMG. uvm.eduacs.org In this compound, both the amino group (often after protection as an amide or carbamate) and the ester group can potentially act as DMGs. wikipedia.orgresearchgate.net

The general principle involves the coordination of the heteroatom within the DMG to the lithium atom of the organolithium reagent (e.g., n-butyllithium). This brings the basic alkyl group into proximity with the ortho-proton, facilitating its abstraction to form a stabilized aryllithium intermediate. wikipedia.org This intermediate then reacts with a suitable electrophile to introduce a new substituent exclusively at the ortho position, a level of regioselectivity not typically achievable with classical electrophilic aromatic substitution. wikipedia.org

For a substrate like this compound, the amino group is a potent DMG. After protection (e.g., as a pivaloyl or Boc amide), it can direct lithiation to the C-6 position. Subsequent quenching of the resulting aryllithium species with an electrophile (E+) introduces a new functional group at this position. A variety of electrophiles can be employed, including aldehydes, ketones, carbon dioxide (to give a carboxylic acid), and sources of halogens.

Alternatively, metalation can be directed by the ester group, although it is generally a weaker DMG than a protected amine. In some cases, mixed lithium-zinc or lithium-magnesium amide bases (e.g., TMPZnCl·LiCl, where TMP = tetramethylpiperidyl) are used to achieve metalation under milder conditions and with higher functional group tolerance. nih.govuni-muenchen.de This approach can be used to introduce substituents at the C-2 position of related benzoate (B1203000) esters. nih.gov The competition between different DMGs on a single ring is a key consideration in planning a synthetic route. acs.orgresearchgate.net

Cyclization Reactions Utilizing Multiple Functional Groups

The strategic placement of the amino, chloro, and ester groups makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions often proceed through intramolecular pathways where two or more of the functional groups participate in ring formation.

The reaction of this compound with different reagents can lead to a variety of important heterocyclic scaffolds.

Quinazolinones : One of the most common applications is the synthesis of quinazolin-4-ones. This can be achieved by first acylating the amino group, followed by cyclization. A prominent method involves the reaction with hydrazine (B178648) hydrate, which attacks the ester carbonyl, leading to a hydrazide intermediate that subsequently cyclizes to form 3-amino-quinazolinone derivatives. asianpubs.org Other routes involve condensation with reagents like orthoesters or amides. nih.govresearchgate.net

Acridones : Acridone (B373769) skeletons can be synthesized via an initial cross-coupling reaction followed by intramolecular cyclization. For example, a Suzuki or Ullmann-type coupling can introduce an aryl group at the C-3 position (displacing the chlorine). The resulting N-phenyl anthranilate derivative can then undergo acid-catalyzed intramolecular cyclization, where the amino group attacks a carbonyl on the newly introduced ring or vice-versa, followed by dehydration to yield the tricyclic acridone core. nih.govnih.govconicet.gov.ar

Benzothiazoles and other S/N Heterocycles : While less common directly from this precursor, related structures can be used to form sulfur-containing heterocycles. For instance, reactions of aminobenzothiazoles (which can be conceptually derived from aminothiophenols) with α-haloketones lead to intramolecular cyclization and the formation of fused imidazo[2,1-b]thiazole (B1210989) systems. nih.gov

Table 3: Heterocyclic Systems Derived from Aminobenzoate Precursors

| Heterocyclic System | Key Reagent(s) | General Conditions | Reference |

|---|---|---|---|

| Quinazolin-4-ones | Hydrazine Hydrate | Cyclocondensation, often with heating | asianpubs.org |

| Quinazolin-4-ones | Orthoesters, Amines | One-pot condensation | researchgate.net |

| Acridones | Aryl Halide (Ullmann) or Boronic Acid (Suzuki), then H₂SO₄ | Two steps: Cross-coupling followed by acid-catalyzed cyclization | nih.govnih.gov |

| Imidazo[2,1-b]thiazoles | α-Haloketones (from related S-containing precursors) | Heating in a polar solvent like ethanol | nih.gov |

| Isoindole-1,3-diones | CO, Primary Amines | Palladium-catalyzed carbonylative cyclization | acs.orgresearchgate.net |

The formation of these heterocycles is governed by specific intramolecular cyclization pathways. The key step is an intramolecular nucleophilic attack, where one functional group acts as the nucleophile and another part of the molecule serves as the electrophile.

In the synthesis of 3-amino-quinazolinones, the pathway begins with the reaction of the ester moiety of this compound with hydrazine to form an acyl hydrazide. The terminal -NH₂ of the hydrazide then acts as a nucleophile, attacking the C-2 carbon of the benzene ring in a nucleophilic aromatic substitution, displacing the chloro group to form the six-membered heterocyclic ring. An alternative pathway involves prior acylation of the aniline nitrogen, followed by reaction with hydrazine which attacks the ester carbonyl. The resulting intermediate then undergoes intramolecular cyclization via attack of the aniline nitrogen onto the newly formed hydrazide, followed by dehydration.

For acridone synthesis, the pathway typically follows an intermolecular Ullmann condensation or Suzuki coupling to form an N,2-diaryl-anthranilate intermediate. nih.gov The intramolecular cyclization step is an electrophilic aromatic substitution (a Friedel-Crafts-type acylation), where one of the aromatic rings attacks the ester carbonyl under strong acid catalysis (e.g., H₂SO₄ or Eaton's reagent), leading to the formation of the central ring of the acridone system. conicet.gov.ar

In other cases, the aniline nitrogen can act as a nucleophile to directly attack the ester carbonyl in an intramolecular fashion, especially if the ester is activated or if the reaction is conducted under conditions that promote amide formation. This pathway leads to the formation of lactams, which can be key intermediates in more complex syntheses. rsc.org These varied pathways highlight the synthetic flexibility afforded by the unique arrangement of functional groups in this compound.

Derivatization and Functionalization Strategies

Design Principles for Novel Ethyl 2-amino-3-chlorobenzoate Derivatives

The design of new derivatives of this compound is primarily guided by the goal of creating molecules with specific functionalities and, often, enhanced biological activities. The core principle involves leveraging the existing functional groups—the amine, the ester, and the aromatic ring—to build more complex molecular architectures. A predominant strategy is the construction of heterocyclic systems, as the ortho-amino ester arrangement is a classic precursor for the synthesis of fused heterocycles like quinazolines and quinazolinones. asianpubs.orgmarquette.edunih.gov

The amino group can act as a nucleophile and is often the starting point for derivatization. It can be acylated, alkylated, or condensed with various electrophiles. The resulting intermediate can then undergo intramolecular cyclization with the adjacent ester group to form a new ring. The chloro substituent and the protons on the aromatic ring also offer sites for modification, for instance, through cross-coupling reactions, although this is a less common approach.

A key design strategy is the incorporation of pharmacophores or moieties known to interact with biological targets. For example, by reacting the amino group with a biologically active carboxylic acid, a new amide is formed, which can then be cyclized to create a novel heterocyclic system that combines the structural features of both parent molecules. This approach aims to create hybrid molecules with potentially synergistic or novel biological effects.

The following table outlines some design principles for creating novel derivatives from this compound.

| Design Principle | Reaction Strategy | Potential Derivative Class | Rationale |

| Heterocyclic Annulation | Acylation of the amino group followed by intramolecular cyclization. | Quinazolinones, Benzoxazinones | The ortho-amino ester moiety is a classic precursor for fused six-membered rings, which are common in many biologically active compounds. asianpubs.orgnih.gov |

| Amide Bond Formation | Reaction of the amino group with activated carboxylic acids or acyl chlorides. | N-Acylated Anthranilates | Introduces new functionalities and can modulate the electronic properties and conformation of the molecule. |

| Schiff Base Formation | Condensation of the amino group with aldehydes or ketones. | Imines (Schiff Bases) | Creates versatile intermediates that can be further reduced to secondary amines or used in cycloaddition reactions. asianpubs.org |

| Peptide Coupling | Coupling of the amino group with amino acids or peptides. | Peptidomimetics | Incorporates amino acid residues to mimic natural peptides and interact with biological targets. |

Stereoselective and Enantioselective Transformations

While the parent molecule, this compound, is achiral, its derivatization can introduce stereocenters. The development of stereoselective and enantioselective transformations is crucial for the synthesis of chiral derivatives, which is of paramount importance in medicinal chemistry as different enantiomers of a drug can have vastly different biological activities.

Stereocontrol can be achieved by using chiral reagents, catalysts, or auxiliaries during the derivatization process. For instance, the acylation of the amino group with a chiral acid chloride would lead to a diastereomeric mixture of products that could potentially be separated. A more elegant approach is the use of catalytic asymmetric methods.

Although specific examples of enantioselective transformations on this compound are not widely reported, established methodologies for similar substrates can be applied. For example, the stereoselective reduction of an imine formed from the amino group and a prochiral ketone, using a chiral reducing agent, could generate a chiral secondary amine. Similarly, enantioselective acylation or alkylation of the amino group could be achieved using chiral phase-transfer catalysts or metal-based chiral catalysts.

The table below summarizes potential strategies for stereoselective transformations involving this compound.

| Transformation Type | Proposed Strategy | Potential Chiral Product | Key Enabler |

| Asymmetric Acylation | Reaction of the amino group with a prochiral anhydride (B1165640) in the presence of a chiral catalyst. | Chiral N-Acylated Derivatives | Chiral amine or phosphine (B1218219) ligands complexed to a metal catalyst. |

| Asymmetric Hydrogenation | Reduction of a Schiff base derivative (formed with a ketone) using a chiral hydrogenation catalyst. | Chiral Secondary Amines | Chiral phosphine ligands (e.g., BINAP) with a rhodium or ruthenium catalyst. |

| Diastereoselective Synthesis | Reaction with a chiral electrophile (e.g., a chiral acyl chloride or sulfinyl chloride). | Diastereomeric Amides or Sulfonamides | The inherent chirality of the reactant. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic derivatizing agent with the amino group. | Enantioenriched Derivatives | A chiral catalyst that preferentially reacts with one enantiomer. |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products from three or more starting materials in a single step. rsc.orgrsc.orgresearchgate.netiitg.ac.in This approach is highly atom-economical and efficient, making it attractive for the generation of chemical libraries for drug discovery. This compound, with its nucleophilic amino group, is a suitable candidate for incorporation into several types of MCRs.

One of the most prominent MCRs where this compound could be utilized is the Ugi four-component reaction (Ugi-4CR). nih.gov In this reaction, an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide combine to form a bis-amide. This compound can serve as the amine component, leading to the formation of complex, highly substituted derivatives in a single step. The resulting Ugi product would contain the this compound backbone and could be further modified, for example, through intramolecular cyclization.

Another potential application is in the synthesis of benzodiazepine (B76468) scaffolds, where anthranilic acid derivatives are used as the amine component in an Ugi reaction, followed by a deprotection and cyclization sequence. nih.gov this compound could be a valuable starting material for creating a library of substituted benzodiazepines.

While not a direct component in the classical Biginelli reaction, which typically involves urea (B33335), an aldehyde, and a β-ketoester, derivatives of this compound could potentially participate in related MCRs for the synthesis of other heterocyclic systems. raco.catjsynthchem.combeilstein-journals.org For instance, the amino group could be converted into a urea or thiourea, which could then be used in a Biginelli-type condensation.

The following table illustrates how this compound could be incorporated into well-known multicomponent reactions.

| Multicomponent Reaction | Role of this compound | Other Components | Potential Product Class |

| Ugi-4CR | Amine | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amides |

| Ugi-based Benzodiazepine Synthesis | Amine | N-Boc-glycinal, Carboxylic Acid, Isocyanide | 1,4-Benzodiazepine Scaffolds |

| Passerini-3CR (as a derivative) | Carboxylic Acid (after hydrolysis of the ester) | Aldehyde/Ketone, Isocyanide | α-Acyloxy Amides |

| Gewald-3CR (as a derivative) | Active Methylene (B1212753) Compound (after modification) | Sulfur, Aldehyde/Ketone | Substituted Thiophenes |

Computational and Theoretical Studies of Ethyl 2 Amino 3 Chlorobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of ethyl 2-amino-3-chlorobenzoate. dntb.gov.uatib.eu These calculations help in understanding the distribution of electrons within the molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack. nih.govacs.orgajchem-a.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. tib.eumdpi.comresearchgate.net A smaller energy gap generally implies higher reactivity. For related aminobenzoic acid derivatives, DFT calculations have been used to determine these orbital energies and analyze their implications for charge transfer within the molecule. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another valuable tool that visualizes the electrostatic potential on the molecule's surface. mdpi.comresearchgate.net This map helps in predicting sites for intermolecular interactions, with electron-rich areas (negative potential) being favorable for electrophilic attack and electron-deficient areas (positive potential) for nucleophilic attack. ajchem-a.com

The following table summarizes key electronic properties for compounds structurally related to this compound, as determined by DFT calculations.

| Property | Value | Method | Reference |

| HOMO Energy | -6.10 eV | DFT/B3LYP | mdpi.com |

| LUMO Energy | -3.01 eV | DFT/B3LYP | mdpi.com |

| HOMO-LUMO Gap | 3.09 eV | DFT/B3LYP | mdpi.com |

Data for 2-amino-4-chloropyridinium 3-chlorobenzoate (B1228886), a structurally related salt.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are explored through conformational analysis and molecular dynamics (MD) simulations. These studies identify the most stable conformations of the molecule and how it behaves over time.

Molecular dynamics simulations provide a dynamic picture of the molecule, showing how its conformation changes and how it interacts with its environment, such as a solvent or a biological receptor. biorxiv.orgescholarship.org These simulations can reveal important information about the molecule's flexibility, which is crucial for its function, particularly in the context of drug design where the molecule needs to adopt a specific conformation to bind to a target. core.ac.uk For instance, MD simulations have been used to study the conformational dynamics of ligands bound to active sites. biorxiv.org

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides deep insights into the mechanisms of chemical reactions involving this compound. This involves calculating the energy profile of a reaction, from reactants to products, and identifying the transition state—the highest energy point along the reaction coordinate. wur.nluni-muenchen.de

The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. wur.nl Theoretical calculations can predict these activation energies and help in understanding how factors like substituents and reaction conditions affect the reaction rate. cdnsciencepub.com For example, in E2 elimination reactions of related arylethylammonium ions, it has been shown that electron-withdrawing substituents can influence the nature of the transition state. cdnsciencepub.com

Transition state analysis also provides a detailed picture of the geometry of the molecule at the point of highest energy, offering clues about the bond-making and bond-breaking processes that occur during the reaction. cdnsciencepub.com This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data to confirm their structure. researchgate.net This is particularly useful for complex molecules where experimental interpretation alone might be ambiguous.

Theoretical calculations can predict various types of spectra, including:

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. dntb.gov.ua By comparing the calculated vibrational spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be made. mdpi.com For example, the characteristic stretching vibrations of N-H, C=O, and C-Cl bonds can be identified. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. mdpi.com These predicted chemical shifts are crucial for assigning the signals in experimental NMR spectra. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This helps in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions. researchgate.net

The table below shows a comparison of experimental and theoretical vibrational frequencies for a related compound, 2-amino-3-chlorobenzoic acid. mdpi.com

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3482 | - | Asymmetric |

| C=O Stretch | - | - | Carbonyl |

| C-Cl Stretch | - | - | - |

Specific experimental and calculated frequency values for the title compound were not found in the search results, but the methodology is well-established for similar molecules. researchgate.netmdpi.com

Advanced Analytical Methodologies for Characterizing Ethyl 2 Amino 3 Chlorobenzoate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of ethyl 2-amino-3-chlorobenzoate. These techniques probe the interaction of the molecule with electromagnetic radiation, yielding data that is directly correlated to its specific atomic and molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for confirming the positions of substituents on the aromatic ring and the ethyl ester group.

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their local electronic environment. Aromatic protons typically appear in the δ 6.5–7.5 ppm range. The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, usually found at approximately δ 4.3 ppm and δ 1.3 ppm, respectively.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing chlorine atom and the electron-donating amino group, allowing for the definitive assignment of the substitution pattern. For a related compound, 2-amino-3-chlorobenzoic acid, ¹³C NMR shifts have been reported, which can serve as a reference for interpreting the spectrum of its ethyl ester derivative. mdpi.comnih.gov

Table 1: Representative NMR Data for Benzoate (B1203000) Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 |

| ¹H | Ethyl Ester (-OCH₂CH₃) | ~4.3 (quartet) |

| ¹H | Ethyl Ester (-OCH₂CH₃) | ~1.3 (triplet) |

| ¹³C | Carbonyl (C=O) | ~167 |

| ¹³C | Aromatic (C-NH₂) | ~152 |

| ¹³C | Aromatic (C-Cl) | Varies |

| ¹³C | Aromatic (C-H) | 110 - 135 |

| ¹³C | Ethyl Ester (-OCH₂) | ~61 |

| ¹³C | Ethyl Ester (-CH₃) | ~14 |

Note: Specific shifts can vary based on solvent and substitution patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

The amino group (-NH₂) typically shows two N-H stretching vibrations in the range of 3300–3500 cm⁻¹. The ester carbonyl group (C=O) exhibits a strong absorption band around 1700-1720 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1450–1600 cm⁻¹ region. The C-Cl stretching vibration can be found in the fingerprint region, typically between 700–800 cm⁻¹. mdpi.com For the related phenyl 2-amino-3-chlorobenzoate, IR peaks have been noted at 3350, 3340 (N-H), and 1700 cm⁻¹ (C=O). scielo.br

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (-C=O) | C=O Stretch | 1700 - 1720 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. The presence of chlorine is often indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak due to the natural abundance of the ³⁷Cl isotope. Fragmentation patterns can also provide structural information, such as the loss of the ethoxy group (-OC₂H₅) or the carboxyl group. The molecular weight of the related 2-amino-3-chlorobenzoic acid has been identified as 171.58 g/mol . mdpi.comecronicon.net

UV-Vis Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from the electronic transitions within the aromatic ring and associated functional groups. For the parent compound, 2-amino-3-chlorobenzoic acid, absorption peaks have been reported at 361 nm, 270 nm, and 220 nm, which are indicative of conjugated systems. mdpi.comnih.gov Another study on the same compound reported a maximum absorption peak at 324 nm in methanol. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for its quantitative determination. A common approach involves reverse-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

For the analysis of the related 2-amino-3-chlorobenzoic acid, a reverse-phase HPLC method using a Newcrom R1 column has been described. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The purity of the product can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Analysis of Benzoate Derivatives

| Parameter | Description |

|---|---|

| Column | Reverse-phase C18 or Newcrom R1 |

| Mobile Phase | Acetonitrile/Water mixture with an acid modifier (e.g., phosphoric acid) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, which possesses moderate volatility, GC is particularly useful for monitoring the purity of the final product and the progress of synthetic reactions. rsc.org In many cases, the analysis of related aminobenzoic acids by GC requires a derivatization step to convert the polar amino and carboxyl groups into more volatile, less polar functional groups. researchgate.net A common approach is esterification or silylation, which reduces peak tailing and improves chromatographic resolution.

Reaction monitoring via GC allows for the real-time tracking of reactants, intermediates, and products. rsc.org For instance, during the synthesis of this compound from 2-amino-3-chlorobenzoic acid, GC can quantify the diminishing starting material and the appearance of the ethyl ester product. When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (MS), GC provides both quantitative data and structural confirmation of the eluting peaks. davidsonanalytical.co.uk For halogenated compounds, specialized detectors like the Halogen Specific Detector (XSD) or the Electron Capture Detector (ECD) offer enhanced sensitivity and selectivity. davidsonanalytical.co.ukrestek.com The choice of the capillary column is critical; columns with a non-polar or medium-polarity stationary phase are typically employed for the analysis of halogenated aromatic esters. ru.nl

Table 1: Representative GC Parameters for Analysis of Halogenated Benzoate Derivatives

| Parameter | Condition | Purpose |

|---|---|---|

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is preferred for trace analysis to enhance sensitivity. researchgate.net |

| Injector Temperature | 240-300°C | Ensures rapid volatilization of the analyte without thermal degradation. nih.gov |

| Column Type | HP-5MS, DB-5, DB-200 | Fused silica (B1680970) capillary columns with a polysiloxane-based stationary phase provide good resolution for aromatic compounds. researchgate.netcmbr-journal.com |

| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | A programmed temperature ramp allows for the separation of compounds with a range of boiling points. cmbr-journal.com |

| Carrier Gas | Helium or Hydrogen | Inert gases used to carry the analyte through the column. cmbr-journal.com |

| Detector | MS, FID, XSD, ECD | Mass Spectrometry (MS) for identification, Flame Ionization Detector (FID) for general quantification, and XSD/ECD for selective detection of halogenated compounds. davidsonanalytical.co.uk |

X-ray Crystallography for Solid-State Structural Determination

Analysis of analogous structures reveals the significant role of intermolecular forces, particularly hydrogen bonding, in dictating the crystal packing. eurjchem.com In aminobenzoate derivatives, hydrogen bonds frequently form between the amino group of one molecule and the carboxylate or ester group of a neighboring molecule, leading to the formation of specific supramolecular architectures like dimers or chains. researchgate.neteurjchem.comnih.gov For example, the crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate (B1228886), which contains the related 3-chlorobenzoate anion, demonstrates a complex network of N-H···O hydrogen bonds that create a centrosymmetric 12-membered ring system involving two cations and two anions. nih.govnih.gov Such analyses are crucial for understanding polymorphism, solubility, and other physical properties of the solid material.

Table 2: Illustrative Crystallographic Data for a Related 3-Chlorobenzoate Salt Data for 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₁₁N₂S⁺ · C₇H₄ClO₂⁻ |

| Molecular Weight | 286.77 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.3376 Å, b = 8.7987 Å, c = 11.7068 Å |

| α = 70.728°, β = 80.269°, γ = 71.531° | |

| Volume (V) | 674.95 ų |

| Z (Molecules/unit cell) | 2 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis and are indispensable for the comprehensive characterization of pharmaceutical intermediates like this compound. asdlib.orghumanjournals.comrjpn.org

Gas Chromatography-Mass Spectrometry (GC-MS) is one of the most widely used hyphenated techniques. It combines the high-resolution separation capability of GC with the powerful identification ability of MS. asdlib.org For this compound and its volatile derivatives, GC-MS can be used to confirm the molecular weight of the compound and its fragments, aiding in unequivocal peak identification. rsc.org This is particularly valuable for identifying trace impurities, synthetic byproducts, or degradation products that may be present in the sample. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another cornerstone technique, especially for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. nih.gov LC-MS allows for the direct analysis of this compound in solution. humanjournals.com It is extensively used for purity assessments, stability studies, and the characterization of non-volatile metabolites or derivatives. humanjournals.comnih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions for MS analysis. mdpi.com The coupling of LC with tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, enabling the quantification of the compound in complex matrices at very low levels. mdpi.com

Other relevant hyphenated techniques include Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) , which provides detailed structural information on separated compounds, and LC-FTIR , which can identify specific functional groups. nih.gov These advanced methods are critical for resolving complex analytical challenges, such as isomer characterization and the definitive identification of unknown impurities. humanjournals.com

Table 3: Application of Hyphenated Techniques in the Analysis of this compound

| Technique | Separation Principle | Detection Principle | Primary Application |

|---|---|---|---|

| GC-MS | Volatility / Boiling Point | Mass-to-charge ratio | Identification of volatile impurities, reaction byproducts, and confirmation of derivative structures. rsc.org |

| LC-MS | Polarity / Partitioning | Mass-to-charge ratio | Purity assessment, quantification, stability testing, and analysis of non-volatile derivatives without derivatization. humanjournals.comnih.gov |

| LC-MS/MS | Polarity / Partitioning | Precursor/Product Ion m/z | Trace-level quantification in complex mixtures and structural confirmation of impurities. mdpi.com |

| LC-NMR | Polarity / Partitioning | Nuclear Magnetic Resonance | Definitive structural elucidation of isomers and unknown degradation products directly from the separated mixture. nih.gov |

Role of Ethyl 2 Amino 3 Chlorobenzoate As a Key Intermediate in the Synthesis of Complex Organic Molecules

Precursor in the Synthesis of Immunomodulatory Agents

The unique structure of ethyl 2-amino-3-chlorobenzoate makes it a key starting material in the development of novel immunomodulatory agents. These agents are designed to interfere with specific biological pathways that regulate immune responses, such as the interactions between immune checkpoint proteins. A notable application of this chemical intermediate is in the synthesis of small molecule inhibitors that target the Programmed cell death protein 1 (PD-1) pathway, a critical regulator of T-cell function.

A general method for preparing this compound involves the esterification of its parent acid, 2-amino-3-chlorobenzoic acid. google.com In a typical procedure, 2-amino-3-chlorobenzoic acid is dissolved in ethanol (B145695), and sulfuric acid is added dropwise. The mixture is then heated at reflux for an extended period, such as 48 hours. google.com Following the reaction, the product is isolated through a process of neutralization and extraction. google.com This straightforward synthesis provides the necessary intermediate for building more complex immunomodulators. google.com

The interaction between PD-1 and its ligand, PD-L1, is a crucial immune checkpoint that can suppress T-cell activity. google.com Tumors often exploit this pathway to evade the immune system. google.com Small molecule inhibitors that block the PD-1/PD-L1 interaction can restore the immune system's ability to recognize and attack cancer cells. google.com

This compound serves as a key intermediate in the multi-step synthesis of compounds designed to inhibit this interaction. google.com While the full synthetic pathways are often proprietary and detailed in patent literature, the process generally involves transforming the functional groups of the this compound core to build larger, more complex structures. These subsequent reactions create molecules with the precise three-dimensional shape and electronic properties required to bind to the PD-1/PD-L1 interface and disrupt their interaction, thereby acting as immunomodulators. google.comgoogle.com

Beyond the well-known PD-1/PD-L1 axis, PD-L1 also interacts with another protein, CD80, which is present on the surface of immune cells. google.com This PD-L1/CD80 interaction contributes to an inhibitory signal that can dampen the immune response. google.com Blocking this interaction is another strategy for enhancing anti-tumor immunity. google.com

The same class of small molecules derived from this compound that inhibit the PD-1/PD-L1 interaction has also been identified as being useful for blocking the PD-L1/CD80 interaction. google.com Therefore, the synthetic routes starting from this compound are relevant for producing dual-acting inhibitors or compounds specifically targeting the PD-L1/CD80 checkpoint. The versatility of this starting material allows for the generation of a diverse range of compounds for testing against various immunoinhibitory pathways. google.com

The utility of this compound extends to the synthesis of a broader range of potential immunological modulators beyond specific checkpoint inhibitors. The chemical reactivity of its amino and chloro-substituted aromatic ring allows for a variety of chemical transformations. These transformations are fundamental to creating libraries of novel compounds for screening in drug discovery programs aimed at identifying new therapies for cancer and infectious diseases. google.com The development of efficient synthetic routes is crucial for producing these complex molecules on a larger scale for further research and potential clinical development. acs.orgresearchgate.net

Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ring structures containing at least one nitrogen atom and are of significant interest due to their prevalence in biologically active compounds, including many pharmaceuticals. kit.edu this compound and its parent acid are valuable precursors for constructing various fused nitrogen heterocycles. scielo.brscielo.br

For example, the parent compound, 2-amino-3-chlorobenzoic acid, can be used in the synthesis of complex heterocyclic systems like unsymmetrically substituted dibenzo[b,f] scielo.brevitachem.comdiazocines. nih.gov This process involves a multi-step reaction sequence, often beginning with the coupling of a substituted 2-aminobenzoic acid with another building block, followed by a cyclization step to form the central eight-membered diazocine ring. nih.gov The resulting heterocyclic scaffold is a core structure in various compounds with potential biological activities. nih.gov The specific substitution pattern of the starting material, such as that in 2-amino-3-chlorobenzoic acid, allows for the creation of specific, targeted derivatives.

Applications in the Synthesis of Privileged Scaffolds

In medicinal chemistry, "privileged scaffolds" refer to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable for drug discovery. aablocks.comrsc.org Indoline and dihydrobenzofuran are examples of such structures. aablocks.com

The dibenzo[b,f] scielo.brevitachem.comdiazocine-6,12(5H,11H)dione framework, which can be synthesized from 2-aminobenzoic acid derivatives like 2-amino-3-chlorobenzoic acid, is considered a privileged structure for drug design and development. nih.gov A facile, three-step method for creating these scaffolds involves using substituted 1H-benzo[d] kit.eduscielo.broxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids as starting materials. nih.gov This approach allows for the synthesis of a variety of unsymmetrical dibenzodiazocines, which can then be further modified to explore their biological activities. nih.gov The ability to generate these valuable and complex scaffolds highlights the strategic importance of precursors like this compound in modern synthetic chemistry.

Future Research Directions and Unexplored Reactivity of Ethyl 2 Amino 3 Chlorobenzoate

Sustainable and Green Chemistry Approaches to Synthesis and Derivatization

The future of chemical manufacturing hinges on the adoption of sustainable practices that minimize environmental impact. zenodo.org Green chemistry principles, such as waste prevention, atom economy, and the use of less hazardous substances, provide a framework for re-evaluating the synthesis and derivatization of compounds like ethyl 2-amino-3-chlorobenzoate. zenodo.org

Synthesis: Traditional synthetic routes to aminobenzoates often involve multi-step processes that may utilize harsh reagents or generate significant waste. Future research could focus on developing more benign and efficient synthetic strategies.

Greener Chlorination: The introduction of the chlorine atom is a key step. Research into alternatives to traditional chlorinating agents is a promising direction. For instance, methods using reagents like dichlorohydantoin with a radical initiator such as benzoyl peroxide could be explored to improve selectivity and reduce hazardous byproducts. google.com

Catalytic Esterification: Instead of stoichiometric acid catalysts like sulfuric acid, which can lead to difficult and wasteful workups, the use of reusable solid acid catalysts or low-toxicity metal catalysts like titanium(IV) butoxide could be investigated. Such catalytic methods often require solvent-free conditions and high temperatures, aligning with green chemistry goals by reducing solvent waste and potentially energy consumption through process optimization.

Ammonolysis of Dichlorobenzoic Acids: An alternative pathway involves the ammonolysis of 2,3-dichlorobenzoic acid using aqueous ammonia (B1221849) in the presence of copper catalysts. google.com Optimizing this reaction to favor the formation of the desired isomer under greener conditions (e.g., lower temperatures, recyclable catalysts) presents a viable research direction. google.com

Derivatization: The functional groups of this compound offer multiple sites for modification. researchgate.net Green approaches to these derivatization reactions are crucial.

Solvent Selection: Replacing hazardous solvents like DMF with greener alternatives such as supercritical carbon dioxide (scCO₂) or bio-based solvents would significantly improve the environmental profile of derivatization processes. zenodo.org

Catalytic C-N and C-C Coupling: The amino group and the chloro-substituted aromatic ring are ideal handles for modern catalytic cross-coupling reactions. Employing high-turnover, low-loading palladium or copper catalysts for reactions like Buchwald-Hartwig amination or Suzuki coupling would adhere to green principles by maximizing efficiency and minimizing metal waste.

A comparative table highlights potential green improvements over traditional methods.

| Process Step | Traditional Method | Potential Green Alternative | Anticipated Benefits |

| Esterification | Reflux with excess ethanol (B145695) and H₂SO₄ catalyst | Titanium-based catalyst, solvent-free | Reduced acid waste, no solvent, catalyst recyclability |

| Chlorination | Standard chlorinating agents | Dichlorohydantoin/benzoyl peroxide google.com | Higher regioselectivity, potentially less hazardous byproducts |

| Derivatization | Use of stoichiometric reagents, hazardous solvents (e.g., DMF) | Catalytic coupling reactions, use of green solvents (e.g., scCO₂) zenodo.org | Higher atom economy, reduced solvent waste, lower energy consumption |

Flow Chemistry Applications for Continuous Synthesis

The transition from batch to continuous manufacturing using flow chemistry is revolutionizing the pharmaceutical and fine chemical industries. This approach offers enhanced safety, reproducibility, and scalability. This compound is an excellent candidate for synthesis using flow reactors.

Research in this area could focus on translating existing batch syntheses into continuous flow processes. A typical setup might involve pumping solutions of the reactants through heated or cooled tubes or microreactors, where mixing and reaction occur. beilstein-journals.org

Key areas for investigation include:

Continuous Esterification: A flow reactor could be designed where 2-amino-3-chlorobenzoic acid and ethanol are continuously mixed and passed through a heated tube containing a solid acid catalyst. This would allow for high throughput and easy separation of the product from the immobilized catalyst.

Safe Diazotization and Azidation: Reactions involving potentially unstable intermediates like diazonium salts are significantly safer to perform in flow reactors due to the small reaction volumes and superior temperature control. beilstein-journals.org A multi-step flow system could be envisioned for converting the amino group to other functionalities.

Photochemical and Electrochemical Flow Reactions: The specific substitution pattern of the molecule could lend itself to novel photochemical or electrochemical transformations, which are often more efficient and controllable in a flow setting.

The table below contrasts batch and flow synthesis for this compound.

| Parameter | Batch Synthesis | Flow Chemistry | Advantages of Flow |

| Safety | Handling of large quantities of reagents; potential for thermal runaway. | Small reaction volumes; superior heat transfer reduces risk. beilstein-journals.org | Enhanced operational safety. |

| Scalability | Often requires re-optimization of conditions for scale-up. | Scaling is achieved by running the process for longer or using parallel reactors. | More straightforward and predictable scale-up. |

| Control | Gradients in temperature and concentration can lead to side products. | Precise control over reaction time, temperature, and stoichiometry. beilstein-journals.org | Higher purity and yield. |

| Efficiency | Can involve lengthy reaction times and workup procedures. | Reduced reaction times due to efficient mixing and heat transfer. | Increased throughput and process efficiency. |

Exploitation in Catalyst Development or Ligand Design

The structure of this compound, containing N- and O-donor atoms and a halogen, makes it an intriguing scaffold for designing ligands for transition metal catalysis. The ortho-amino ester functionality can act as a bidentate chelating agent, binding to a metal center to form a stable five-membered ring.

Future research could explore:

Synthesis of Chiral Ligands: Derivatization of the amino group could lead to a new class of chiral ligands for asymmetric catalysis. For example, reaction with chiral epoxides or acyl chlorides could introduce stereocenters, leading to ligands for enantioselective reductions, oxidations, or cross-coupling reactions.

Halogen Bonding in Catalysis: The chlorine atom is not merely a passive substituent. It can engage in halogen bonding, a non-covalent interaction that can influence the steric and electronic environment of a catalyst, potentially modulating its reactivity and selectivity. This could be exploited in the design of organocatalysts or in directing the assembly of metal-ligand complexes.

Precursors for Heterocyclic Catalysts: The compound can serve as a starting material for synthesizing more complex heterocyclic structures, such as quinazolines or benzodiazepines, which are known to be privileged scaffolds in catalysis and medicinal chemistry. google.com

| Structural Feature | Potential Application in Catalysis | Example Research Direction |

| o-Amino Ester Moiety | Bidentate ligand for transition metals. | Development of new catalysts for cross-coupling or hydrogenation reactions. |

| Amino Group | Site for introducing chirality or other functional groups. researchgate.net | Synthesis of novel chiral ligands for asymmetric synthesis. |

| Chlorine Atom | Can participate in halogen bonding. | Design of catalysts where halogen bonding influences substrate orientation and selectivity. |

| Aromatic Backbone | Scaffold for building complex heterocyclic systems. | Synthesis of quinazoline-based organocatalysts or ligands. |

Integration into Supramolecular Chemistry Architectures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups on this compound make it an excellent building block for creating ordered, multi-component assemblies such as co-crystals and molecular salts. researchgate.net

Hydrogen Bonding: The amino group is a strong hydrogen bond donor, while the ester carbonyl is an acceptor. These sites can be programmed to interact with complementary molecules (coformers) to form predictable supramolecular synthons.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on other molecules.

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions.

Future research should focus on co-crystallization of this compound with various coformers, such as dicarboxylic acids or pyridine (B92270) derivatives, to create new materials. researchgate.net These supramolecular assemblies could exhibit novel physical properties, such as altered solubility, melting point, or even optical and electronic properties, making them interesting for materials science applications. researchgate.net For example, creating molecular salts by reacting the basic amino group with a strong acid could be a strategy to modify the compound's physicochemical properties. researchgate.netiucr.org

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-amino-3-chlorobenzoate to minimize by-products?

- Methodological Answer : To synthesize this compound, a two-step approach is recommended:

Protection of the amino group : Use a protecting agent like Boc (tert-butoxycarbonyl) to prevent unwanted side reactions during esterification.

Esterification : React 2-amino-3-chlorobenzoic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux. Monitor reaction progress via TLC or HPLC to optimize time and temperature (typically 6–8 hours at 70–80°C).

Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester. Characterization via ¹H/¹³C NMR and IR spectroscopy confirms purity and functional group integrity. For similar protocols, refer to synthetic routes for ethyl benzoate derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- ¹H NMR : Identify protons adjacent to electron-withdrawing groups (e.g., the ester carbonyl and chloro substituent). The amino group’s proton signal may appear broad due to hydrogen bonding.

- ¹³C NMR : Confirm the ester carbonyl (~165–170 ppm) and aromatic carbons (split due to chloro and amino substituents).

- IR Spectroscopy : Look for N–H stretches (~3300–3500 cm⁻¹), C=O ester (~1720 cm⁻¹), and C–Cl (~550–750 cm⁻¹).

Cross-reference experimental data with computational predictions (DFT) or databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict molecular aggregation?

- Methodological Answer : Use graph set analysis (Etter’s formalism) to categorize hydrogen bonds into discrete patterns (e.g., chains, rings). Perform single-crystal XRD to determine intermolecular distances and angles. For example:

- N–H···O=C interactions : Analyze the amino group’s hydrogen bonding with ester carbonyls.

- Cl···H–C interactions : Assess weak halogen bonding in the crystal lattice.

Software like Mercury (CCDC) visualizes these networks, while SHELXL refines hydrogen bond parameters .

Q. What strategies resolve discrepancies between experimental and computational data in the molecular geometry of this compound?

- Methodological Answer :

- Error Analysis : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.01 Å in bond lengths or >2° in angles warrant re-examination of experimental conditions (e.g., crystal quality, data resolution) or computational basis sets.

- Statistical Validation : Apply R-factors (R₁, wR₂) from SHELXL refinement to assess data reliability. Use tools like GaussView or ORCA to visualize DFT electron density maps and identify steric/electronic effects not captured experimentally .

Q. How to apply SHELX software for refining the crystal structure of this compound when dealing with twinned data or high disorder?

- Methodological Answer :

- Twin Refinement : Use SHELXL’s TWIN and BASF commands to model twinned crystals. Input the twin law (e.g., -h, -k, -l) derived from the orientation matrix.

- Disorder Modeling : For disordered chloro or ethyl groups, apply PART and SUMP restraints to refine occupancies and thermal parameters. Validate with RIGU restraints to maintain chemically reasonable geometries.

High-resolution data (≤0.8 Å) improves refinement accuracy. Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.